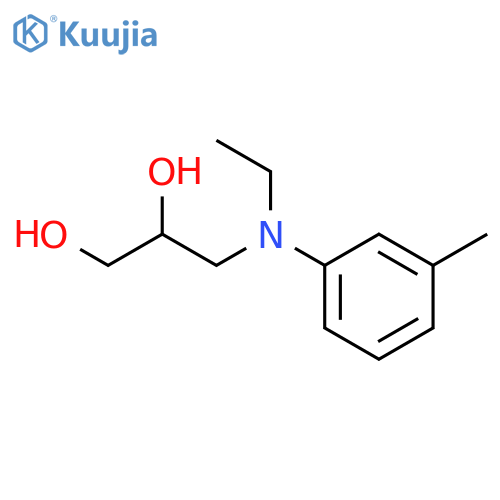Cas no 92-11-5 (3-(N-Ethyl-m-toluidino)-1,2-propanediol)

92-11-5 structure
商品名:3-(N-Ethyl-m-toluidino)-1,2-propanediol
3-(N-Ethyl-m-toluidino)-1,2-propanediol 化学的及び物理的性質
名前と識別子
-
- 1,2-Propanediol,3-[ethyl(3-methylphenyl)amino]-
- NS00041080
- 3-(N-Ethyl-m-toluidino)propane-1,2-diol
- 92-11-5
- 3-(N-ethyl-3-methylanilino)propane-1,2-diol
- DTXSID20883271
- SCHEMBL11341592
- 3-(N-Ethyl-m-toluidino)-1,2-propanediol
- 1,2-Propanediol, 3-(ethyl(3-methylphenyl)amino)-
- EINECS 202-126-3
- AKOS015890751
- 1,2-Propanediol, 3-[ethyl(3-methylphenyl)amino]-
-
- インチ: InChI=1S/C12H19NO2/c1-3-13(8-12(15)9-14)11-6-4-5-10(2)7-11/h4-7,12,14-15H,3,8-9H2,1-2H3
- InChIKey: SJLAXYZNPAEOOM-UHFFFAOYSA-N
- ほほえんだ: CCN(CC(CO)O)C1=CC=CC(=C1)C
計算された属性
- せいみつぶんしりょう: 209.142
- どういたいしつりょう: 209.142
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.7A^2
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.109
- ふってん: 367.6°C at 760 mmHg
- フラッシュポイント: 188.5°C
- 屈折率: 1.574
- PSA: 43.70000
- LogP: 1.17450
3-(N-Ethyl-m-toluidino)-1,2-propanediol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E927017-500mg |
3-(N-Ethyl-m-toluidino)-1,2-propanediol |
92-11-5 | 500mg |
$ 800.00 | 2023-09-07 | ||
| TRC | E927017-1000mg |
3-(N-Ethyl-m-toluidino)-1,2-propanediol |
92-11-5 | 1g |
$1556.00 | 2023-05-18 | ||
| TRC | E927017-1g |
3-(N-Ethyl-m-toluidino)-1,2-propanediol |
92-11-5 | 1g |
$ 1290.00 | 2022-06-05 | ||
| TRC | E927017-100mg |
3-(N-Ethyl-m-toluidino)-1,2-propanediol |
92-11-5 | 100mg |
$207.00 | 2023-05-18 | ||
| TRC | E927017-250mg |
3-(N-Ethyl-m-toluidino)-1,2-propanediol |
92-11-5 | 250mg |
$471.00 | 2023-05-18 |
3-(N-Ethyl-m-toluidino)-1,2-propanediol 関連文献
-
Nehal Salahuddin,Salem Awad,Mona Elfiky RSC Adv. 2022 12 21422
-
2. 828. The isomerism of the oximes. Part XLV. The alkaline hydrolysis of acetophenone oxime acetatesO. L. Brady,J. Miller J. Chem. Soc. 1953 4076
-
Bruno Tolla,Alain Demourgues,Olivier Isnard,Michel Menetrier,Michel Pouchard,Louis Rabardel,Thierry Seguelong J. Mater. Chem. 1999 9 3131
-
Nandkumar V. Deorkar,Shripad M. Khopkar Analyst 1989 114 105
-
5. 604. Trichloromethylthio-derivatives of biological interestGeorge Sosnovsky J. Chem. Soc. 1956 3139
92-11-5 (3-(N-Ethyl-m-toluidino)-1,2-propanediol) 関連製品
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 624-75-9(Iodoacetonitrile)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
